HN-37 vs H-88: 10-Fold Superior Potency in Pituitary-Adrenal Axis Stimulation In Vivo
In a direct head-to-head comparison in male Wistar rats, HN-37 demonstrated approximately 10-fold greater potency than the quinazoline-2,4-dione analog H-88 in elevating blood corticosterone levels and reducing carrageenin-induced paw edema [1]. Oral HN-37 at 10 mg/kg produced the same magnitude of corticosterone increase (360% of baseline at 1 hour) and anti-edematous effect as H-88 at 100 mg/kg [1]. Both compounds' effects on corticosterone and adrenal ascorbic acid were abolished by hypophysectomy, confirming mechanism via pituitary-adrenal axis stimulation [1].
| Evidence Dimension | In vivo potency—pituitary-adrenal axis stimulation |
|---|---|
| Target Compound Data | HN-37: 10 mg/kg oral → 360% blood corticosterone increase at 1 hour |
| Comparator Or Baseline | H-88 (CAS 34929-08-3): 100 mg/kg oral → equivalent 360% increase |
| Quantified Difference | Approximately 10-fold greater potency for HN-37 vs H-88 |
| Conditions | Male Wistar rats, 5-6 weeks of age, oral administration |
Why This Matters
Users requiring maximal pituitary-adrenal axis stimulation at lower dosing levels should select HN-37 over H-88; the 10-fold potency advantage translates to reduced compound consumption and potentially different in vivo exposure profiles.
- [1] Tsuji M, Saita M, Soejima Y, Takamori M, Noda K, Ueki S, Fujiwara M. Effects of quinazoline-2,4(1H,3H)-dione compound, H-88 and pyridopyrimidine-2,4(1H,3H)-dione compound, HN-37 on pituitary-adrenal axis in rats. Nihon Yakurigaku Zasshi. 1980 Nov;76(8):675-84. PMID: 7274837. View Source
